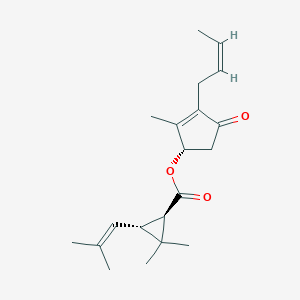

Cinerin I

Beschreibung

Overview of Cinerin I as a Component of Natural Pyrethrins (B594832)

Pyrethrins are a class of organic compounds naturally occurring in Chrysanthemum cinerariifolium flowers, exhibiting potent insecticidal activity by targeting the nervous systems of insects. The insecticidal and insect-repellent properties of pyrethrins have been recognized and utilized for thousands of years. wikipedia.org

The use of pyrethrum products as insecticides dates back to the 19th century, primarily as household insecticides. By the early 20th century, they gained importance for preventing insect-borne diseases like malaria and yellow fever, and as safer alternatives to highly toxic agricultural pesticides such as arsenic and cyanide. nih.gov The insecticidal properties of pyrethrum were known in Western Europe and the United States since the 1840s, with potential discovery in Eastern Europe as early as the late 17th century. nih.gov

Significant scientific studies on pyrethrum were conducted by Hermann Staudinger and Lavoslav Ružička between 1910 and 1916, though their findings were not published until 1924. wikipedia.orgsci-hub.se They successfully separated and partially identified pyrethrin I and pyrethrin II as the two primary active principles, establishing a scientific foundation for understanding pyrethrum. sci-hub.senih.gov Further research led to the full structural elucidation of the six naturally occurring pyrethrins and their total syntheses. nih.gov

Pyrethrins are a mixture of six chemically related "pyrethrin esters" that naturally occur in the Chrysanthemum cinerariifolium flowers. eurl-pesticides.eu this compound is one of these six active components. wikipedia.orgnih.gov The identification of this compound, along with other pyrethrins, was part of the broader research efforts to understand the complex composition of pyrethrum extract. nih.govmdpi.com Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are used to separate and identify these compounds by comparing their retention times with technical standards. mdpi.com

The six pyrethrin esters are broadly categorized into two groups based on their acid components. eurl-pesticides.eumdpi.comresearchgate.net

Type I Pyrethrins : These are esters of chrysanthemic acid. This group includes Pyrethrin I, this compound, and Jasmolin I. eurl-pesticides.eumdpi.comresearchgate.net

Type II Pyrethrins : These are esters of pyrethric acid. This group includes Pyrethrin II, Cinerin II, and Jasmolin II. eurl-pesticides.eumdpi.comresearchgate.net

The six pyrethrin esters result from the combination of three different alcohol components (pyrethrolone, cinerolone, and jasmolone) with two acid components (chrysanthemic acid and pyrethric acid). eurl-pesticides.eu The chemical structures of these compounds differ primarily in the terminal moieties at their acid and alcohol ends. nih.gov

The molecular formulas and masses for these compounds are provided in the table below:

| Compound Name | Chemical Formula | Molecular Mass ( g/mol ) |

| Pyrethrin I | C₂₁H₂₈O₃ | 328.4 |

| This compound | C₂₀H₂₈O₃ | 316.4 |

| Jasmolin I | C₂₁H₃₀O₃ | 330.5 |

| Pyrethrin II | C₂₂H₂₈O₅ | 372.5 |

| Cinerin II | C₂₁H₂₈O₅ | 360.4 |

| Jasmolin II | C₂₂H₃₀O₅ | 374.5 |

Note: Data extracted from wikipedia.org.

Identification of this compound within the Pyrethrin Mixture

Significance of this compound in Natural Product Chemistry and Biopesticide Research

This compound, as a component of natural pyrethrins, holds significant importance in natural product chemistry and biopesticide research due to its efficacy and environmental profile.

Natural pyrethrins are potent insecticides that target the nervous systems of insects. wikipedia.orggardensuperstore.com.au When insects come into contact with or ingest pyrethrins, their nervous systems become excited, leading to paralysis and ultimately death. gardensuperstore.com.auorst.edunih.gov Pyrethrins function as contact poisons, immediately affecting the central nervous system of crawling and flying insects. pestrol.com.au They work by blocking nerve junctions, causing nervous impulses to fail. pestrol.com.au At lower concentrations, pyrethrins can also act as insect repellents, driving insects away from an area before causing mortality. wikipedia.org They are effective against a wide range of agricultural pests, including aphids, whiteflies, thrips, leafhoppers, mites, and caterpillars. rovensanext.com

Natural pyrethrins offer several advantages in pest management, making them a preferred choice for sustainable practices:

Natural Origin : Pyrethrins are derived from plants, making them a natural and biodegradable alternative to many synthetic insecticides. gardensuperstore.com.aupestrol.com.aurovensanext.compoweroftheflower.com

Rapid Biodegradability : They degrade quickly when exposed to sunlight and air, minimizing their persistence in the environment and reducing ecological harm. gardensuperstore.com.aupestrol.com.aurovensanext.compoweroftheflower.com This rapid degradation contributes to their low environmental impact. rovensanext.com

Low Mammalian Toxicity : Pyrethrins are considered among the safest insecticides on the market for humans and mammals due to their rapid breakdown into harmless and inactive chemicals within the body. wikipedia.orggardensuperstore.com.aupestrol.com.aurovensanext.compoweroftheflower.com

Rapid Knockdown Effect : Pyrethrins act quickly upon contact, causing immediate paralysis and death in insects. gardensuperstore.com.aurovensanext.compoweroftheflower.com This fast action is beneficial for rapid pest control. gardensuperstore.com.au

Reduced Resistance Development : The complex molecular structure of pyrethrins, being a mixture of related compounds, makes it less likely for insects to develop resistance compared to single-compound insecticides. pestrol.com.au

Versatility : Pyrethrins can be used both indoors and outdoors and are available in various formulations such as sprays, dusts, and foggers. gardensuperstore.com.aupoweroftheflower.com They are also compatible with Integrated Pest Management (IPM) programs, where their selective toxicity helps minimize impact on beneficial insects and pollinators. rovensanext.com

Economic Stability : The cultivation of pyrethrum flowers provides economic stability for thousands of smallholder family farms in regions like East Africa, serving as a crucial cash crop. poweroftheflower.com

Role of Natural Pyrethrins in Insect Control

Scope and Objectives of this compound Academic Research

Academic research on this compound encompasses a broad spectrum of objectives, driven by its unique chemical structure and biological activities. These research endeavors aim to deepen the understanding of this natural compound and explore its potential applications and modifications.

Elucidation of Biosynthetic Pathways: A primary objective is to fully understand the complete biosynthetic pathway of pyrethrins, including this compound, within the pyrethrum plant. Such research is crucial for potentially replicating their production in other species, offering sustainable alternatives for their synthesis uni.lu.

Structural Elucidation and Characterization: Researchers are dedicated to precisely determining the structure and stereochemistry of this compound and its various derivatives. This includes detailed studies on compounds formed through chemical reactions, such as the cyclopentadienone dimers resulting from this compound hydrolysis. Advanced analytical techniques, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are extensively employed for these characterizations nih.govnih.gov.

Metabolism and Detoxification Studies: Investigations into the metabolic fate of this compound in target organisms, such as house flies, are a significant area of research. These studies aim to clarify the detoxification processes and the synergistic mechanisms when this compound is used in combination with other compounds. Findings indicate that the detoxification process for this compound typically begins at the ketoalcohol moiety, while the acid moiety and ester linkage remain intact. Furthermore, research explores how synergists can inhibit the detoxification of absorbed pyrethroids uni.lu.

Development of Green Extraction Methods: A key focus is on innovating and optimizing environmentally friendly and efficient methods for extracting pyrethrins, including this compound, from Tanacetum cinerariifolium flowers. Techniques such as supercritical CO2 extraction and ultrasonic-assisted extraction (UAE) are being explored to enhance extraction yields and minimize environmental impact nih.gov.

Exploration of Diverse Biological Activities: While its insecticidal properties are well-known, academic research extends to exploring other potential biological activities of this compound. These investigations include its anti-inflammatory, antimicrobial, and cytotoxic properties, as well as its potential as an antiparasitic agent nih.govflybase.org.

Addressing Insecticide Resistance Mechanisms: Given the global challenge of insecticide resistance, academic research actively investigates the mechanisms by which pyrethrins, including this compound, maintain their efficacy against certain resistant pest species. This research highlights their lower propensity to induce resistance compared to synthetic pyrethroids uni.lu.

Development of Analytical Quantification Methods: Establishing precise, efficient, and rapid analytical methods for the simultaneous quantification of pyrethrins, including this compound, in various complex matrices (e.g., animal feeds) is another vital research objective. Techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) are developed and validated for these purposes uni.lu.

Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C20H28O3 | fishersci.cawikipedia.orgflybase.orgnih.gov |

| Molecular Weight | 316.43 g/mol | fishersci.caflybase.orgnih.gov |

| Physical State | Pale yellow liquid | fishersci.ca |

| Solubility in Water | Slightly soluble | fishersci.ca |

| Boiling Point | 170-180°C at 1 mmHg | fishersci.ca |

| Stability | Highly unstable; decomposes quickly when exposed to light, heat, or oxygen | fishersci.ca |

| Chiral Centers | Three | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S)-3-[(Z)-but-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-7-8-9-14-13(4)17(11-16(14)21)23-19(22)18-15(10-12(2)3)20(18,5)6/h7-8,10,15,17-18H,9,11H2,1-6H3/b8-7-/t15-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTFEIJHMMQUJI-DFKXKMKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041787 | |

| Record name | Cinerin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; [Merck Index] | |

| Record name | Cinerin I | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 200 °C at 0.1 mm Hg, BP: 136-138 °C at 0.008 mm Hg | |

| Record name | CINERIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in water, Soluble in alcohol, petroleum ether, kerosene, carbon tetrachloride, ethylene dichloride, nitromethane | |

| Record name | CINERIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid | |

CAS No. |

25402-06-6 | |

| Record name | Cinerin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25402-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinerin I [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025402066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinerin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(but-2-enyl)-2-methyl-4-oxocyclopent-2-enyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINERIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LA34LQ1VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINERIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis of Cinerin I

Metabolic Engineering Approaches for Enhanced Cinerin I Production

Strategies for Increasing Pyrethrin Content in Plants

To meet the growing demand for natural insecticides, various strategies have been explored to enhance pyrethrin content in Tanacetum cinerariifolium plants. These approaches encompass genetic modification, optimized agronomic practices, and hormonal regulation.

Genetic Modification: Genetic engineering offers a promising avenue for increasing pyrethrin yields. One primary strategy involves enhancing the gene expression of specific enzymes within the biosynthetic pathway wikipedia.org. For instance, overexpression of chrysanthemyl diphosphate (B83284) synthase (TcCDS) has been shown to significantly boost pyrethrin production in Tagetes erecta wikipedia.org. However, in T. cinerariifolium itself, while TcCDS overexpression can increase pyrethrin content, it may also lead to undesirable effects such as stunted plant growth and reduced chlorophyll (B73375) levels, suggesting potential toxicity from pyrethrin accumulation in certain tissues wikipedia.org.

Another key area of focus is the manipulation of transcription factors (TFs) that regulate pyrethrin biosynthesis. Overexpression of TFs like TcWRKY75, TcMYC2, TcMYB8, TcbZIP60, and TcbHLH14 has been demonstrated to augment the expression of pyrethrin biosynthetic genes wikipedia.orglipidmaps.orguni.luuni.lu. For example, TcMYC2, a central transcription factor in the jasmonate signaling pathway, upregulates the expression of essential genes such as TcAOC, TcCHS, and TcGLIP, thereby playing a pivotal role in regulating pyrethrin production uni.lu. Furthermore, research into identifying missing factors for higher production involves investigating differentially expressed genes in response to chemical knockdown of TcGLIP, an enzyme that also degrades pyrethrins (B594832), thus reducing their accumulation wikipedia.org.

Agronomic Practices: Optimized cultivation methods and breeding strategies are fundamental to improving pyrethrin yields lipidmaps.org. The use of superior hybrid clones and varieties can lead to higher pyrethrin concentrations nih.gov. Adherence to recommended management practices, including appropriate fertilizer application, effective weeding, and disease control, is crucial for maintaining plant health and maximizing pyrethrin production nih.gov. Proper post-harvest handling, encompassing drying and storage techniques, also plays a vital role in preserving the pyrethrin content of the harvested flowers nih.gov.

Nutrient management, particularly with nitrogen, phosphorus, and potassium, significantly influences pyrethrin content. Adequate nitrogen promotes vigorous vegetative growth, contributing to higher concentrations of pyrethrins easychem.org. Phosphorus is essential for robust root development, efficient energy transfer, and optimal flowering, all of which are critical for achieving high yields and quality pyrethrins easychem.org. Potassium, in turn, facilitates the efficient transport of nutrients and sugars within the plant and enhances the plant's tolerance to environmental stresses like drought and extreme temperatures easychem.org.

Hormonal Regulation and Chemical Activation: Plant hormones and chemical elicitors can be used to stimulate pyrethrin biosynthesis. Plant growth regulators such as gibberellins (B7789140) (e.g., GA3), indole-3-acetic acid (IAA), and abscisic acid (ABA) have been shown to effectively enhance pyrethrum growth and increase pyrethrin accumulation nih.gov. Salicylic (B10762653) acid treatment has also been observed to elevate the expression of genes involved in pyrethrin synthesis and boost pyrethrin I accumulation nih.gov.

Jasmonic acid (JA) and its derivative, methyl jasmonate (MeJA), are particularly significant, acting as both substrates and signaling molecules in pyrethrin synthesis nih.govlipidmaps.orguni.lu. Exogenous application of MeJA can rapidly upregulate most known pyrethrin biosynthesis genes and subsequently increase the total pyrethrin content in leaves lipidmaps.orguni.lu. Continuous MeJA treatment over several weeks has been shown to enhance pyrethrin content and increase trichome density, the specialized glandular structures where pyrethrins are primarily synthesized and stored uni.lunih.gov.

Reconstruction of Biosynthetic Pathway in Heterologous Systems

Reconstructing complex plant metabolic pathways in heterologous systems, such as other plants or microorganisms, offers a promising biotechnological approach to overcome the limitations of traditional plant cultivation, including yield variability and land requirements wikipedia.orgnih.gov. Significant progress has been made in this area for pyrethrin biosynthesis.

The complete biosynthetic pathway for pyrethric acid, a component of Type II pyrethrins, has been successfully reconstructed in model plants like Nicotiana benthamiana (tobacco) and Solanum lycopersicum (tomato) nih.goveasychem.org. Similarly, the biosynthesis of trans-chrysanthemic acid, the acid moiety of this compound and Pyrethrin I, has been reconstructed both in vitro and in vivo through the transient expression of multiple genes in Nicotiana benthamiana uni.lu. Production of (1R,3R)-chrysanthemic acid was also demonstrated in tomato fruit by expressing the T. cinerariifolium TcCDS gene along with aldehyde dehydrogenase (ALDH) and alcohol dehydrogenase (ADH) genes from wild-type tomato wikipedia.org.

Despite these advancements in synthesizing pyrethrin precursors, a complete biosynthesis of the entire pyrethrin molecule, including this compound, has not yet been achieved in heterologous systems wikipedia.orgnih.govlipidmaps.orgeasychem.org. This challenge stems from the inherent complexity of the pyrethrin biosynthetic pathway, which integrates two independent metabolic routes—the terpenoid pathway for the acid moiety and the jasmonic acid pathway for the alcohol moiety—and involves numerous enzymes lipidmaps.org. Furthermore, not all genes encoding the enzymes in the full pathway have been identified and cloned lipidmaps.org. The final esterification step, catalyzed by TcGLIP, also presents a challenge due to its preferential affinity for pyrethrin I/II over other pyrethrin components like this compound/II and jasmolin I/II nih.gov.

Reconstructing the complete pyrethrin pathway in alternative biological platforms holds immense potential for increasing industrial production and for engineering crop plants to enhance their natural defenses against pests, thereby reducing reliance on external pesticides nih.gov.

Mechanism of Action of Cinerin I

Neurotoxicological Activity of Pyrethrins (B594832) and Cinerin I

Pyrethrins, including this compound, exert their profound effects by acting as neurotoxins that specifically target the nervous system wikipedia.orgcdc.govnih.govherts.ac.ukpatsnap.com. This action leads to a cascade of debilitating symptoms in insects, ultimately resulting in paralysis and death wikipedia.orgpatsnap.comresearchgate.net. The core of this neurotoxicological activity lies in their ability to interfere with the normal kinetics of ion channels, particularly voltage-gated sodium channels.

The primary target for the neurotoxic effects of this compound and other pyrethrins is the voltage-gated sodium channel (VGSC) located in the membranes of nerve cells cdc.govnih.govregulations.govnih.govnih.govpatsnap.comnih.govnih.govresearchgate.netmdpi.cominchem.orgmspca.orgwikipedia.orginchem.org. These channels are integral transmembrane proteins vital for the initiation and propagation of action potentials, which are the electrical signals essential for nerve communication patsnap.comnih.gov. Pyrethrins bind to these sodium channels, thereby modifying their function patsnap.com.

This compound, like other pyrethrins and pyrethroids, modifies the gating characteristics of VGSCs, causing a delay in their closure (inactivation) nih.govinchem.orgmspca.orgwikipedia.orginchem.orgresearchgate.net. This results in a prolonged open state of the sodium channels, allowing a continuous influx of sodium ions into the nerve cell cdc.govnih.govpatsnap.comnih.govresearchgate.netmdpi.comresearchgate.nettoxno.com.au. This sustained influx of sodium ions is often referred to as a "tail current" inchem.orgresearchgate.net.

The persistent depolarization of the nerve membrane due to the prolonged opening of sodium channels prevents the nerve cells from repolarizing and resetting for subsequent signals patsnap.com. This leads to a continuous and uncontrolled firing of electrical signals, causing hyperexcitation of the nervous system wikipedia.orgnih.govpatsnap.commspca.orgresearchgate.netinchem.orggranthaalayahpublication.org. In insects, this hyperactivity manifests as uncoordinated movements, tremors, convulsions, and eventually paralysis wikipedia.orgpatsnap.comresearchgate.net.

Hyperexcitation of the Nervous System

Distinction between Type I and Type II Pyrethroids and their Neurophysiological Effects

Pyrethroids, which are synthetic analogs of natural pyrethrins, are generally categorized into two types: Type I and Type II. This classification is based on differences in their basic chemical structure, specifically the presence or absence of an alpha-cyano group, and the distinct neurophysiological symptoms they induce in exposed organisms cdc.govregulations.govannualreviews.orginchem.orgnih.govnih.gov.

Type I pyrethroids typically lack an alpha-cyano group in their structure cdc.govregulations.govinchem.orgnih.govnih.gov. Their neurotoxic effects are characterized by a syndrome often referred to as the "T-syndrome," which includes rapid onset of aggressive behavior, increased sensitivity to external stimuli, and fine tremors that can progress to whole-body tremors and prostration cdc.govinchem.orgnih.govnih.gov. Electrophysiologically, Type I compounds are known to cause repetitive discharges in nerve fibers and terminals by prolonging sodium channel opening for shorter durations compared to Type II compounds inchem.orgresearchgate.netannualreviews.orgnih.gov.

In contrast, Type II pyrethroids possess an alpha-cyano group cdc.govregulations.govinchem.orgnih.govnih.gov. They induce a "CS-syndrome," characterized by symptoms such as pawing and burrowing behavior, profuse salivation, increased startle response, abnormal hindlimb movements, and coarse whole-body tremors that progress to sinuous writhing (choreoathetosis) and clonic seizures cdc.govinchem.orgnih.govnih.gov. Type II compounds cause a substantially longer delay in the inactivation of VGSCs, leading to more prolonged membrane depolarization and, at higher concentrations, can result in conduction block inchem.organnualreviews.orgnih.gov.

This compound is a naturally occurring pyrethrin and is classified as a Type I pyrethrin regulations.gov. This classification is based on its chemical structure, which lacks the alpha-cyano group characteristic of Type II pyrethroids regulations.govnih.gov. Consequently, the neurological effects induced by this compound are similar to those observed with synthetic Type I pyrethroids, primarily involving the induction of tremors and hyperexcitation through repetitive neuronal firing cdc.govnih.gov.

Molecular and Cellular Mechanisms

The insecticidal efficacy of this compound stems from its intricate interactions at the molecular and cellular levels within the insect nervous system.

Various in vitro models have been employed to elucidate the mode of action of this compound and related pyrethrins. Studies have utilized insect models, such as house flies (Musca domestica L.), in topical toxicity tests to assess the effects of individual pyrethrins. oup.com Early research involving the metabolism of radiolabeled pyrethrin I and this compound in house flies suggested that while hydrolysis of the ester linkage is not the primary detoxification mechanism, the detoxification process appears to initiate on the keto-alcohol moiety. annualreviews.org Additionally, insect and crustacean nerve-muscle preparations have been instrumental in observing the characteristic rhythmic and spontaneous nerve discharges induced by pyrethrin poisoning. nih.gov Callus cultures of Chrysanthemum cinerariaefolium have also been investigated for their ability to augment pyrethrin content and establish insecticidal activity against pests like Tribolium species. nih.gov These in vitro and ex vivo systems provide valuable insights into the cellular and physiological responses to this compound.

Molecular docking is a computational technique used to predict the optimal binding conformations and affinities between a small molecule, such as this compound, and a target biological macromolecule, typically a protein. mdpi.comijpras.com This approach has been applied to understand the interactions of pyrethrins with their insecticidal targets. Molecular docking studies targeting the NavMS Sodium Channel Pore receptor have been conducted to establish the rapid knockdown effect of pyrethrin components, including this compound. nih.gov These studies indicated that pyrethrin I and pyrethrin II demonstrated higher binding efficiency to the target, suggesting a stronger potential for insecticidal effects through an early knockdown mechanism. nih.gov Such computational analyses provide a predictive framework for understanding the molecular interactions that underpin this compound's neurotoxic effects in insects.

Compound Names and PubChem CIDs

Metabolism and Degradation of Cinerin I

Mammalian Metabolic Pathways

In mammals, Cinerin I undergoes extensive metabolism, primarily involving enzymatic hydrolysis and oxidative reactions, followed by conjugation. These processes ensure efficient detoxification and elimination from the body.

A primary metabolic pathway for this compound in mammals involves the hydrolysis of its central ester bond. Following ingestion, digestive enzymes in the gastrointestinal tract facilitate this hydrolysis inchem.orginchem.org. This reaction cleaves the this compound molecule into its corresponding acid and alcohol moieties europa.eucdc.govresearchgate.net. This ester cleavage is a significant detoxification step, as the resulting metabolites typically exhibit lower acute toxicity compared to the parent compound who.int.

Beyond hydrolysis, this compound is subject to various oxidative transformations. Key sites of oxidative attack on this compound, as well as other pyrethrins (B594832) like pyrethrin I and jasmolin I, include the methyl groups at positions 10, 10', and 11', the methylene (B1212753) groups at 7' and 10', and the double bonds located at 7, 8, 8', 9', 10', and 11' healthcouncil.nl. These oxidative reactions are largely mediated by cytochrome P450 (CYP) isoforms researchgate.netresearchgate.net. For instance, epoxidation of the double bonds can lead to epoxy derivatives, which may subsequently form dihydrodiols, such as the 8',9'-dihydrodiol derived from this compound-8',9'-epoxy healthcouncil.nl. Following these initial phase I metabolic reactions (hydrolysis and oxidation), the resulting metabolites often undergo phase II conjugation reactions, including glucuronidation or sulfation, which further enhance their water solubility and facilitate excretion cdc.govresearchgate.nethealthcouncil.nlresearchgate.net.

The metabolites of this compound are efficiently excreted from the mammalian body, primarily via urine and feces inchem.orginchem.orgcdc.govwho.inthealthcouncil.nlresearchgate.netnih.govnih.govthe-piedpiper.co.uk. A notable metabolite found in urine is chrysanthemummonocarboxylic acid inchem.orginchem.orgnih.govnih.govthe-piedpiper.co.uk. Another significant urinary metabolite identified is chrysanthemumdicarboxylic acid europa.euhealthcouncil.nl. Studies in male rats have shown that almost complete metabolism and excretion of pyrethrins occur within 100 hours following oral administration nih.gov. Generally, approximately 90% of an administered dose of pyrethroids is excreted in urine and feces within a week of treatment who.int.

Table 1: Excretion Profile of Pyrethrin Metabolites in Mammals

| Excretion Route | Metabolites Detected (Examples) | Excretion Timeframe | Percentage of Administered Dose (Typical) | Key Findings |

| Urine | Chrysanthemummonocarboxylic acid, Chrysanthemumdicarboxylic acid, Dihydrodiols, Conjugates (glucuronides, sulfates) | Within 100 hours to 1 week | 32-57% (urine) healthcouncil.nl, 46% (pyrethrin I in urine) nih.gov, 90% (total in urine/feces) who.int | No parent pyrethrin observed in urine; substantial quantities of metabolites present nih.gov. |

| Feces | Metabolites, small quantities of parent pyrethrin (occasionally) | Within 100 hours to 1 week | 50-71% (feces) healthcouncil.nl, 90% (total in urine/feces) who.int | Parent pyrethrin I and II can be excreted unchanged in feces the-piedpiper.co.uk. |

A critical characteristic of this compound and other pyrethrins is their rapid metabolism and subsequent non-accumulation in mammalian tissues who.intresearchgate.netnih.govnih.govthe-piedpiper.co.ukorst.eduresearchgate.net. Studies involving rats receiving oral doses of pyrethrins demonstrated almost complete metabolism within 100 hours, with only metabolites, not the parent compound, detected in urine nih.gov. Even after repeated administrations, there is no significant accumulation of radioactivity in animal tissues, reinforcing their low persistence in the body healthcouncil.nl. This rapid clearance mechanism is a key factor contributing to their relatively low mammalian toxicity.

Excretion of Metabolites (e.g., chrysanthemummonocarboxylic acid)

Environmental Degradation Pathways

In the environment, this compound, like other natural pyrethrins, is subject to rapid degradation, primarily through biodegradation by microorganisms. This contributes to their low environmental persistence.

Microbial-mediated processes represent the predominant pathway for the degradation of botanical pesticides, including this compound, in soils mdpi.com. Environmental microorganisms readily degrade pyrethrins nih.govorst.edumdpi.comsciepub.comfrontiersin.org. These microorganisms are capable of utilizing pyrethroids as sources of carbon and nitrogen for their metabolic needs mdpi.comfrontiersin.org. The initial step in the microbial biodegradation of pyrethroids often involves the hydrolysis of the ester bond, catalyzed by enzymes such as esterase or carboxylesterase frontiersin.org. The rate of degradation is influenced by various environmental factors, including soil type, climatic conditions, and the diversity and population size of the microbial communities present sciepub.com. Specific bacterial and fungal strains, such as Bacillus spp., Raoultella ornithinolytica, Pseudomonas fluorescens, Brevibacterium sp., Acinetobacter sp., Aspergillus sp., Candida sp., and Trichoderma sp., have been identified as effective degraders of pyrethroids frontiersin.org. This rapid biodegradation ensures that this compound has little residual effect in the environment; for example, in stored grain, over 50% of applied pyrethrins can dissipate within the first three to four months of storage orst.edu. Soil application studies have indicated a half-life as short as 1-2 hours, although this can vary depending on conditions researchgate.net.

Abiotic Degradation Processes (e.g., oxidation, hydrolysis, photolysis)

Abiotic degradation plays a significant role in the environmental fate of this compound. Pyrethrins, including this compound, are recognized for their rapid degradation upon exposure to light and air nih.govnih.gov. The primary abiotic degradation pathways include hydrolysis, oxidation, and photolysis.

Hydrolysis: this compound, as a pyrethrin, readily undergoes hydrolytic cleavage, particularly in the soil environment . Hydrolysis is a prevalent chemical degradation reaction that can occur across a wide range of pH conditions, involving the decomposition of a chemical compound through reaction with water easychem.orgnp-mrd.org. This process can significantly impact the stability and effectiveness of compounds, especially in aqueous solutions or humid environments np-mrd.org.

Oxidation: this compound is susceptible to oxidation, primarily through UV-energized autoxidation, which involves direct reaction with atmospheric triplet oxygen flybase.org. Oxidation is a chemical process where a molecule, atom, or ion loses electrons, potentially leading to the degradation of the active compound np-mrd.org. This degradation can reduce the compound's efficacy or, in some cases, transform it into a different substance np-mrd.org. Studies have indicated that the oxidation of pyrethrin I, a closely related compound, is stable in the dark under nitrogen and oxygen conditions but becomes highly unstable in the presence of both oxygen and light flybase.org.

Photolysis: Photodegradation is another crucial abiotic pathway for this compound flybase.org. Vapor-phase this compound is known to degrade upon exposure to light wikipedia.org. Photolysis is a chemical process where light energy breaks down chemical bonds within a molecule, leading to its degradation np-mrd.org. Research indicates that this compound degrades more rapidly than Cinerin II flybase.org. The rapid and extensive decomposition of pyrethrins, including this compound, is largely attributed to UV-energized autoxidation flybase.org.

Degradation Products and Their Environmental Fate

The degradation of this compound, like other pyrethroids, primarily occurs through ester cleavage in the soil environment, resulting in the formation of various metabolites . For this compound, the main sites of oxidative attack include the methyl groups, methylene groups, and double bonds nih.gov.

The products of oxidation and hydrolysis are typically excreted from the body in urine, while any non-degraded parent compounds can be eliminated via the small intestinal tract nih.gov. Importantly, pyrethrins are not known to accumulate in mammalian tissues; for instance, male rats orally administered 3 mg/kg of pyrethrins demonstrated almost complete metabolism within 100 hours, with metabolites present in urine but no parent compounds nih.gov.

Pyrethrins are generally considered to have low permanence in the environment due to their rapid degradation nih.govnih.gov. While particulate phase pyrethrins might degrade at a slower rate, there is currently no available data demonstrating their potential for long-distance travel before removal from the air through wet or dry deposition nih.gov. However, pyrethrins can bioconcentrate in aquatic organisms and exhibit toxicity to various fish species at concentrations in the parts per billion (ppb) range nih.gov.

Factors Influencing Degradation Rates (e.g., soil type, temperature, moisture)

The rate at which this compound degrades is significantly influenced by several environmental factors, including soil physicochemical characteristics, temperature, and moisture .

Soil Type: The persistence of a pesticide in soil can vary depending on the soil's physicochemical properties, meaning that the same pesticide may exhibit different degradation rates in distinct soil types . Soils rich in clay and organic matter can limit the degradation of botanical pesticides due to their adsorption properties . The sorption of pyrethrins to soil, for example, increases with higher soil organic matter content nih.gov. Humic acids, a major component of organic matter, have been shown to reduce the mobility of pyrethrins in soil nih.gov.

Temperature: Temperature is a critical factor influencing degradation rates. An increase in temperature generally leads to a significant increase in the rate of degradation nih.gov. For instance, studies on cypermethrin (B145020), a synthetic pyrethroid, showed that its half-life decreased from approximately 5.93 to 3.24 weeks when the temperature increased from 25°C to 35°C uni.luuni.lu.

Moisture: Soil moisture content also plays a vital role in the degradation of compounds like this compound. Adequate moisture can facilitate contact between pesticides and decomposers through diffusion and mass flow . Research on cypermethrin revealed that its half-life decreased from about 6.59 to 2.54 weeks as soil moisture content increased from 40% to 60% uni.luuni.lu.

Table 1: Influence of Environmental Factors on Pyrethroid Degradation Rates (Illustrative Examples)

| Environmental Factor | Influence on Degradation Rate | Example Compound | Observed Trend | Source |

| Temperature | Increased temperature accelerates degradation | Cypermethrin | Half-life decreased from ~5.93 to 3.24 weeks when temperature increased from 25°C to 35°C | uni.luuni.lu |

| Moisture | Increased moisture generally accelerates degradation | Cypermethrin | Half-life decreased from ~6.59 to 2.54 weeks when soil moisture increased from 40% to 60% | uni.luuni.lu |

| Soil Type | Varies; high organic matter/clay can slow degradation due to adsorption | Rotenone, Thymol | Slower degradation in soils rich in clay and organic matter |

Insecticide Resistance and Synergism with Cinerin I

Mechanisms of Insecticide Resistance

Insecticide resistance in pest populations primarily manifests through two basic mechanisms: target-site resistance and metabolic resistance mypmp.netresearchgate.netpjoes.comahdb.org.uk. These mechanisms enable insects to survive exposure to insecticides that would otherwise be lethal pjoes.com.

Target-Site Resistance (e.g., Sodium Channel Mutations)

Target-site resistance involves a modification or mutation in the specific protein or enzyme that an insecticide typically binds to or interacts with to exert its toxic effect researchgate.netpjoes.comahdb.org.uk. This alteration reduces or eliminates the insecticide's ability to bind, thereby diminishing its pesticidal impact pjoes.comirac-online.org.

A prominent example of target-site resistance involves mutations in the voltage-gated sodium channel (VGSC) ahdb.org.uknih.govplos.orgljmu.ac.ukresearchgate.net. Sodium channels are vital for nerve signal transmission in insects, and pyrethroid insecticides, including Cinerin I, act by prolonging the open state of these channels, leading to hyperexcitation and death nih.govljmu.ac.ukresearchgate.net. Mutations in the insect sodium channel protein can reduce its sensitivity to pyrethroids and DDT, a phenomenon known as knockdown resistance (kdr) ahdb.org.uknih.govplos.orgresearchgate.net. Specific kdr mutations, such as L1014F, L1014S, V1016G, and F1534C, have been identified in various insect species, including mosquitoes and houseflies, conferring varying levels of resistance researchgate.netmdpi.comfrontiersin.org. The "super-kdr" mutation, often linked with kdr, can significantly enhance the resistance phenotype ahdb.org.ukfrontiersin.org.

Metabolic Resistance (e.g., Esterases, Oxidases, Cytochromes P450)

Metabolic resistance is the most common and often the most challenging form of insecticide resistance mypmp.netirac-online.org. It involves the chemical transformation or breakdown of the insecticide by the insect's internal enzyme systems, preventing or reducing its ability to reach or interact with its target site pjoes.comannualreviews.orggithub.iomdpi.com. Resistant insect strains may possess higher levels or more efficient forms of these enzymes, sometimes exhibiting a broad spectrum of activity against multiple insecticides irac-online.org.

Three major enzyme families are primarily responsible for metabolic resistance:

Cytochrome P450 monooxygenases (P450s or MFOs) : These membrane-bound enzymes catalyze oxidation reactions and are associated with resistance to all known classes of insecticides, including pyrethroids, organophosphates, and carbamates researchgate.netpjoes.commdpi.comfrontiersin.orggithub.ionih.govmdpi.comnih.govpnas.orgplantprotection.plnih.gov. Resistance can occur through gene amplification, overexpression, or coding sequence variation of these genes researchgate.netannualreviews.orggithub.iomdpi.com.

Esterases (Carboxylesterases) : These enzymes hydrolyze ester bonds present in many insecticides, such as pyrethroids, organophosphates, and carbamates frontiersin.orgfrontiersin.orgresearchgate.net. Resistance mediated by esterases can involve elevated activity through gene amplification, leading to increased insecticide sequestration, or point mutations that alter substrate specificity frontiersin.orgnih.gov.

Glutathione (B108866) S-transferases (GSTs) : These enzymes are involved in the detoxification of various insecticides, including organophosphates, organochlorines, and pyrethroids, often by conjugating them with glutathione researchgate.netpjoes.commdpi.comfrontiersin.orggithub.ioplantprotection.plnih.govresearchgate.net. Upregulation of multiple GST enzymes is a common mechanism of resistance nih.gov.

These enzymes can degrade or sequester insecticide molecules before they can exert their toxic effects, leading to reduced susceptibility or complete resistance researchgate.netpjoes.comannualreviews.orggithub.iomdpi.com.

Strategies to Overcome Resistance

Effective management of insecticide resistance requires proactive and integrated approaches, including monitoring pest populations, rotating insecticides with different modes of action, and using non-chemical control methods mypmp.netahdb.org.ukucanr.eduepa.gov. One significant strategy involves the use of synergists.

Synergistic Effects with this compound and Pyrethrins (B594832)

Synergists are chemicals that, while often having little or no intrinsic pesticidal activity themselves, enhance the potency and lethality of insecticides when combined tandfonline.compublichealthtoxicology.comeuropa.eueuropa.eumdpi.com. This enhancement is primarily achieved by interfering with the insect's natural detoxification systems tandfonline.compublichealthtoxicology.comeuropa.eueuropa.eunih.govchemrj.org. This compound is a natural pyrethrin, and its effectiveness, like other pyrethrins, can be significantly increased by the addition of certain synergists taylorandfrancis.com.

Piperonyl Butoxide (PBO) is a widely recognized and commonly used insecticide synergist mdpi.compublichealthtoxicology.comeuropa.eueuropa.eutaylorandfrancis.comnih.govwikipedia.org. PBO's primary mode of action involves inhibiting the mixed-function oxidase (MFO) system, particularly cytochrome P450 enzymes, which are key in the oxidative breakdown of insecticides like pyrethrins and pyrethroids mdpi.compnas.orgpublichealthtoxicology.comeuropa.eueuropa.eutaylorandfrancis.comnih.govwikipedia.org. By blocking these detoxification enzymes, PBO ensures that higher levels of the insecticide remain in the insect, thereby increasing its lethal effect and allowing for lower doses of the active ingredient to achieve the same result publichealthtoxicology.comnih.govwikipedia.org.

PBO also inhibits esterases, another class of enzymes involved in metabolic detoxification publichealthtoxicology.comeuropa.eueuropa.eu. The use of PBO in combination with insecticides can restore the susceptibility of resistant insects and may even delay the manifestation of resistance by inhibiting the evolution of P450-mediated and/or esterase-mediated resistance tandfonline.comeuropa.eueuropa.euchemrj.org. For instance, studies have shown that PBO can restore the efficacy of deltamethrin (B41696) and permethrin (B1679614) against pyrethroid-resistant mosquito populations by inhibiting P450s mdpi.commdpi.comtaylorandfrancis.com.

Beyond synthetic compounds like PBO, research has also focused on identifying and investigating natural synergists. Many plant extracts have the potential to synergize with conventional insecticides mdpi.com. These plant-based synergists often belong to diverse chemical classes, including essential oils, alkaloids, phenolics, and terpenes, which are secondary metabolites mdpi.com. An early example of a natural synergist is sesamin, which was reported to enhance the insecticidal activity of pyrethrum tandfonline.commdpi.com. The majority of these natural synergists function by physically blocking the metabolic systems that would otherwise detoxify insecticide molecules mdpi.com.

Impact on Insecticidal Efficacy and Knockdown Effect

Insecticide resistance poses a significant challenge to pest control, potentially diminishing the effectiveness of active compounds like this compound. While pyrethrin resistance is generally not widespread and typically of a low magnitude (up to 20-fold), even these levels can compromise insecticidal efficacy in practical applications thegoodscentscompany.com. Resistance mechanisms often involve enhanced detoxification of the insecticide by metabolic enzymes within the insect's system thegoodscentscompany.com. For instance, selection for resistance to other insecticides, such as DDT, has been observed to incidentally increase resistance to pyrethrins, albeit usually at low levels thegoodscentscompany.com.

Regarding their specific impact, Pyrethrin I and II generally exhibit superior insecticidal activity and knockdown effects compared to cinerins and jasmolins, with Pyrethrin II notably providing a quicker knockdown herts.ac.ukherts.ac.uk. The neurotoxic action of pyrethrins, including this compound, involves disrupting nerve function by keeping sodium channels open, leading to rapid paralysis herts.ac.uk. However, if the concentration of the pyrethrum extract is insufficient to induce knockdown, insects may instead exhibit repellency and vacate the treated area herts.ac.ukfishersci.se. The development of resistance can lead to a reduction in the expected insecticidal efficacy and contribute to control failures in the field mims.comwikidata.org.

Development of Novel Formulations and Combinations

To counteract insecticide resistance and enhance the performance of this compound and other pyrethrins, significant efforts are directed towards developing novel formulations and combinations. Synergists are frequently incorporated into insecticide formulations to improve efficacy and persistence nih.gov. These compounds work by inhibiting the metabolic enzymes in insects that are responsible for detoxifying insecticides, thereby allowing the active ingredient to reach its target site and exert its full effect thegoodscentscompany.com.

Piperonyl butoxide (PBO) is a widely recognized synergist that functions as an oxidase inhibitor, capable of suppressing resistance by impeding the activity of cytochrome P450 enzyme complexes thegoodscentscompany.comnih.gov. Studies have demonstrated that synergists such as PBO and S,S,S-tributylphosphorotrithioates (DEF) can significantly increase the susceptibility of resistant insect populations, for example, Aedes aegypti mosquitoes, to pyrethroids like permethrin and deltamethrin. This synergism suggests a key role for cytochrome P450 monooxygenases and esterases in conferring pyrethroid resistance nih.gov.

Beyond synthetic synergists, natural plant essential oils have also shown promise in enhancing the efficacy of pyrethroids, with a more pronounced synergistic effect observed with Type I pyrethroids, which include this compound herts.ac.uk. Innovative formulation strategies, such as microencapsulated systems, have been developed to optimize the delivery of synergists and insecticides. For instance, some formulations deliver an initial burst of PBO, followed several hours later by the active insecticide, to maximize their combined impact thegoodscentscompany.com. Furthermore, combining pyrethroids with other insecticidal compounds is a strategy explored to overcome resistance. For example, combinations of pyrethroids with compounds like 2-dimethylamino-5,6-dimethyl pyrimidin-4-yl dimethyl carbamate (B1207046) have yielded beneficial outcomes against aphids and aphid-transmitted viruses, offering multiple modes of action including contact, translaminar, fumigant, systemic, repellent, and anti-feeding activities fishersci.ca. While mixtures of toxicants hold potential for combating resistance, their role in broad preventive resistance management may be limited herts.ac.uk.

The efficacy of synergists in overcoming pyrethroid resistance can be illustrated by the reduction in resistance ratios (RR50) in Aedes aegypti populations when permethrin and deltamethrin are combined with PBO and DEF.

Table 1: Impact of Synergists on Pyrethroid Resistance in Aedes aegypti (Resistance Ratio, RR50)

| Insecticide | Resistance Ratio (RR50) Range (without synergist) nih.gov | Resistance Ratio (RR50) Range (with PBO/DEF synergists) nih.gov |

| Permethrin | 4.08× to 127× | < 16× |

| Deltamethrin | 4.37× to 72.20× | < 16× |

Monitoring and Detection of Resistance

Effective management of insecticide resistance, crucial for maintaining the utility of compounds like this compound, hinges on the early detection of resistance and the rapid collection of information on resistant insect populations fishersci.no. Resistance monitoring programs should adopt a comprehensive approach, moving beyond reliance on a single insecticide to track changes in insect susceptibility over time and across different geographical areas mims.comwikidata.orgfishersci.no.

Several methodologies are employed for the monitoring and detection of insecticide resistance:

Conventional Bioassays: These are fundamental methods, including diagnostic dose assays and log-dose probit (LDP) assays, which are widely used to detect, monitor, and document resistance. Field dose assays are specifically designed to differentiate between insects that are killed and those that survive at typical field application rates, providing insights into the practical efficacy of insecticides mims.com.

Biochemical Assays: These assays are capable of detecting and monitoring resistance by identifying and quantifying the presence of enhanced detoxification enzymes within insect populations. Such methods offer more detailed information about the underlying resistance mechanisms mims.comfishersci.no.

Molecular Assays: These are highly specific methods designed to identify resistance based on observed genetic mutations in resistant alleles or through the detection of DNA fragments closely linked to these resistant alleles mims.com.

Immunological Assays: These involve the use of antibodies raised against key biochemical molecules that confer insecticide resistance in insects. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or dip-stick formats are utilized to detect the frequency of resistant insects in field populations mims.com.

Behavioral Assays: Advanced systems, such as EntoLab, can track subtle changes in insect behavior, including probing duration on treated surfaces. These behavioral modifications can serve as a sensitive and novel indicator for identifying and quantifying the development of resistance, including changes in repellency to pyrethrins fishersci.se.

The primary objectives of resistance detection and monitoring are to ensure effective and sustainable pest management. These programs help to document geographical and temporal variations in population responses to insecticide selection pressures, track precise changes in resistant phenotype frequencies, and evaluate the impact of implemented resistance management strategies mims.com. Establishing baseline susceptibility data for insect populations is a critical first step in any monitoring program wikidata.org.

Analytical Methodologies for Cinerin I

Chromatographic Methods

Reversed-Phase HPLC Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) for Determination of Pyrethrins (B594832)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized analytical technique for the determination of pyrethrins, including Cinerin I. This method is particularly effective for identifying the structures of the six separated pyrethrin compounds and has been applied for residue analysis in various environmental samples, such as leaf lettuce and water researchgate.netsfei.orgusgs.gov. Pyrethrins are generally suitable for GC-MS analysis due to their relatively non-polar nature and molecular weights typically below 600 nih.gov.

GC-MS offers advantages in its ability to exclude potential interfering peaks from samples, providing improved selectivity and sensitivity, which leads to lower limits of quantification (LOQ) nih.gov. For instance, a method developed for pyrethroid insecticides (which include pyrethrins) in surface water using high-resolution GC/high-resolution MS (HRGC/HRMS) achieved detection limits ranging from 0.0058 to 0.082 ng/L for a 100 L water sample sfei.org. Similarly, for water and sediment samples, GC/MS has demonstrated typical method detection limits ranging from 1 to 10 ng/L in water and 1 to 5 µg/kg in sediment usgs.gov.

Typical GC operating conditions for analyte separation can involve temperature programs, such as an initial temperature of 50 °C held for 0.5 min, ramping to 150 °C, then to 230 °C (held for 6 min), and finally to 300 °C (held for 1 min). Injection and interface temperatures are often set at 220 °C and 290 °C, respectively sfei.org.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) for Residue Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) is a sensitive and effective method for the simultaneous quantitative determination of pyrethrin residues. This technique is particularly valuable for residue analysis in complex matrices like teas, fruits, and vegetables, where it can successfully separate and confirm the six major pyrethrin constituents, including this compound, in a single run, often within approximately 5 minutes researchgate.net.

LC/MS/MS provides high sensitivity and low limits of detection (LOD) and quantification (LOQ), making it suitable for trace analysis. For example, in tea samples, LC-MS/MS methods have reported LODs of 0.009 mg/kg and LOQs of 0.03 mg/kg for pyrethrin residues researchgate.net. Recoveries for various fruits and vegetables have been reported to be greater than 70% in the concentration range of 0.01 to 5 mg/kg, with relative standard deviations (RSD) mostly below 10% researchgate.net. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by allowing for multiple reaction monitoring (MRM), which helps to mitigate interferences from the sample matrix nih.govnemi.gov.

Quantitative Analysis and Standardization

Quantitative analysis and standardization of pyrethrins are essential for ensuring product quality and regulatory compliance. However, these processes present specific challenges due to the chemical nature of the compounds.

Challenges in Separating Pyrethrin Esters

The separation of individual pyrethrin esters, including this compound, poses a significant analytical challenge due to their close structural similarity and high hydrophobicity longdom.org. Natural pyrethrins consist of six ester compounds, which are structurally related, making their chromatographic resolution difficult longdom.orgmdpi.com.

Historically, analytical methods have struggled to achieve baseline separation of all six esters, often resulting in merged peaks for compounds like cinerin and jasmolin in both pyrethrin I and II groups . Early reversed-phase HPLC methods, while capable of separating the six esters, often encountered issues with small interfering components co-eluting with the analytes, as revealed by UV diode-array peak-purity evaluations . The difference in hydrophobicity between pyrethrin I and pyrethrin II groups, stemming from their respective chrysanthemic acid and pyrethric acid moieties, is a factor utilized in some separation strategies longdom.org. Fine-tuning of separation conditions is critical to establish reliable analytical methods, and even with modern techniques, the chiral separation of pyrethroids (which include pyrethrins) remains a challenging target due to the presence of one to three chiral centers acs.org.

Reporting Total Pyrethrins and Individual Components

Due to the inherent difficulties in separating and quantifying each of the six individual pyrethrin esters, the content of pyrethrum extract is often reported as "total pyrethrins" or as "total Pyrethrins I" and "total Pyrethrins II" ajol.info. This practice has been common because of the separation challenges and the historical lack of absolute standards for each compound ajol.info.

However, there has been a long-standing objective in laboratories to develop reliable analytical methods capable of simultaneously determining all six rethrins in pyrethrum extract . Efforts have been made to prepare and characterize milligram quantities of individual standards for each of the six esters through semi-preparative normal-phase high-performance liquid chromatography (HPLC) amazonaws.com. These individual standards are crucial for standardizing and fully characterizing reference standards of pyrethrum extract, allowing for the quantitative analysis of each ingredient amazonaws.com. When individual standards are available, quantification can be performed using internal and external standardization methods researchgate.netresearchgate.net.

Compound Names and PubChem CIDs

Future Research Directions and Applications

Advancements in Biosynthetic Pathway Elucidation and Engineering

Substantial progress has been made in unraveling the intricate biosynthetic pathway of pyrethrins (B594832), including Cinerin I, primarily within Tanacetum cinerariifolium (Dalmatian pyrethrum). nih.govmaxapress.comeurekalert.org This pathway involves the esterification of a monoterpenoid acid moiety (either chrysanthemic acid or pyrethric acid) with an alcohol moiety (pyrethrolone, jasmolone, or cinerolone). researchgate.netnih.gov The acid component, notably trans-chrysanthemic acid, originates from the methylerythritol-4-phosphate (MEP) pathway located in plastids, while the alcohol component is derived from jasmonates. maxapress.comresearchgate.net

Recent investigations have led to the identification of numerous genes responsible for pyrethrin production, significantly expanding the understanding of the pathway from two to nine characterized pyrethrin-specific biosynthetic genes. nih.goveurekalert.org Key enzymes and regulatory elements have been pinpointed, such as the GDSL lipase-like protein (GLIP), which facilitates the ester bond formation between the acid and alcohol moieties to yield the pyrethrin molecule. maxapress.comfrontiersin.org Transcription factors, including MYC2, EIN3, and ABC transporters, have been identified as potential targets for metabolic engineering to enhance pyrethrin accumulation. mdpi.com Furthermore, plant hormones like salicylic (B10762653) acid and jasmonates, particularly methyl jasmonate (MeJA), have been demonstrated to upregulate the expression of pyrethrin synthesis genes and increase pyrethrin I accumulation. maxapress.comresearchgate.netfrontiersin.org

Efforts in metabolic engineering are focused on improving pyrethrin yields and enabling the production of these compounds in heterologous plant hosts or microbial systems. nih.govdtu.dknih.gov Although the complete pyrethrin synthesis pathway has not yet been fully reconstructed in alternative plant species or biological reactors, successful synthesis of precursors like trans-chrysanthemic acid has been achieved in tomato fruits and type VI glandular trichomes. researchgate.netmaxapress.comfrontiersin.orgresearchgate.net This demonstrates promising avenues for engineering plants with enhanced endogenous defenses or developing alternative, sustainable sources for pyrethrins. nih.govresearchgate.net Continued research is necessary to fully elucidate the enzymatic steps involved in the conversion of jasmonates to cinerolone, jasmone, and pyrethrolone. maxapress.com

Table 1: Key Genes and Regulatory Elements in Pyrethrin Biosynthesis

| Element/Gene | Role in Biosynthesis | References |

| GLIP | Links acid and alcohol moieties to form pyrethrin. | maxapress.comfrontiersin.org |

| MYC2 | Central regulator of jasmonate-mediated pathways; can enhance pyrethrin accumulation. | mdpi.com |

| EIN3 | Transcription factor; potential target for metabolic engineering to enhance pyrethrin accumulation. | mdpi.com |

| ABC transporters | Critical for transporting pyrethrin precursors and products. | mdpi.com |

| CHS | Key regulatory gene in pyrethrin biosynthesis. | frontiersin.org |

| AOC | Key regulatory gene in pyrethrin biosynthesis. | frontiersin.org |

| ALDH | Key regulatory gene in pyrethrin biosynthesis. | frontiersin.org |

| TcJMH | Jasmone hydroxylase; involved in jasmolone production. | researchgate.net |

| TcCDS | Involved in (1R,3R)-Chrysanthemic acid production. | portlandpress.com |

| TcWRKY75, TcMYB8, TcbZIP60, TcbHLH14 | Transcription factors influencing pyrethrin biosynthetic gene expression. | portlandpress.com |

Comprehensive Understanding of Resistance Mechanisms and Management Strategies

Insects can develop resistance to insecticides like this compound, which is part of the broader pyrethrin class, through various mechanisms. nih.govfrontiersin.org These mechanisms include behavioral resistance, reduced penetration of the insecticide into the insect's body, target-site insensitivity, and metabolic resistance. nih.govfrontiersin.orgresearchgate.net Metabolic resistance is the most prevalent mechanism and involves the insect's enhanced ability to detoxify or metabolize the insecticide. This often occurs through the overexpression of specific enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione-S-transferases. nih.govfrontiersin.orgk-state.eduird.fr For example, elevated levels of cytochrome P450 have been linked to pyrethroid resistance in insects such as Helicoverpa armigera. ird.fr

Target-site resistance arises when mutations occur in the insecticide's binding site, reducing its affinity and rendering the insecticide ineffective. frontiersin.orgpjoes.com A well-documented instance is knockdown resistance (kdr), which involves modifications in voltage-gated sodium channel proteins, the primary target of pyrethrins and pyrethroids. frontiersin.orgpjoes.comherts.ac.ukresearchgate.net Specific mutations, such as L1014F in the vssc1 gene, have been associated with kdr resistance in houseflies. pjoes.com

To counteract and manage insecticide resistance, effective insecticide resistance management (IRM) strategies are paramount. irac-online.orgcroplife.org.au These strategies are typically integrated into a broader Integrated Pest Management (IPM) framework and encompass several key approaches:

Rotation of Insecticides: A fundamental strategy involves alternating or sequencing insecticides with different modes of action (MoA) to prevent continuous selection pressure from a single chemical class. irac-online.orgcroplife.org.au

Use of Synergists: Synergists can be employed to enhance the efficacy of insecticides by inhibiting the detoxifying enzymes in insects, thereby helping to overcome certain forms of metabolic resistance. researchgate.net

Mixtures and Alternations: Combining or rotating different insecticide classes can reduce the likelihood of resistance development by presenting multiple modes of action to the pest population. researchgate.net

Integrated Control Strategies: This involves incorporating a diverse array of control methods, such as biological controls (e.g., utilizing beneficial insects), cultural practices, the deployment of pest-resistant crop varieties, and the use of chemical attractants or deterrents, alongside judicious insecticide application. irac-online.org

Preservation of Susceptible Genes: Strategies like establishing refuges for susceptible insect populations can dilute the impact of resistance by enabling susceptible individuals to interbreed with resistant ones, thus maintaining a pool of susceptible genes. irac-online.org

Monitoring: Continuous monitoring of pest populations for changes in density and any observed loss of field efficacy is essential for timely adaptation of management strategies. irac-online.orgcroplife.org.au

Development of Sustainable Pest Control Approaches

This compound, as a natural pyrethrin, holds a significant position in the development of sustainable pest control approaches due to its favorable environmental characteristics. herts.ac.ukmdpi.com Pyrethrins are highly valued for their efficacy, low mammalian toxicity, and rapid biodegradability, making them an environmentally friendly alternative to synthetic chemical pesticides. researchgate.netnih.govmdpi.comjustagriculture.in They readily break down into harmless compounds within hours or days when exposed to sunlight, thereby minimizing environmental persistence and potential ecological harm. nih.govjustagriculture.in

The application of this compound aligns well with the principles of Integrated Pest Management (IPM), which combines various tactics to achieve sustainable pest control and reduce reliance on synthetic chemicals. irac-online.orgmdpi.comenvironmentalfactor.comdoktar.com Botanical insecticides, including this compound, can be effectively utilized as insect repellents, antifeedants, and direct insecticides within comprehensive IPM programs. mdpi.com This integrated approach contributes to preventing pesticide resistance, preserving populations of beneficial insects, and fostering healthier ecosystems. environmentalfactor.com

Advancements in extraction methods for pyrethrins from Tanacetum cinerariifolium are also contributing to more sustainable production. Novel "green" extraction techniques, such as supercritical CO2 extraction (SC-CO2), microwave-assisted extraction (MAE), high-voltage electric discharge (HVED) extraction, subcritical water extraction (SWE), and deep eutectic solvent (DES) extraction, are being evaluated and optimized. mdpi.com Supercritical CO2 extraction has demonstrated particular effectiveness in yielding high amounts of pyrethrins, offering a clean and environmentally friendly production method. researchgate.netmdpi.com

Exploration of Novel Applications

Beyond its traditional use as an agricultural and household insecticide, the unique properties of this compound and other pyrethrins are driving the exploration of novel applications. evitachem.com Ongoing research continues to investigate its potential in controlling disease vectors, which is of critical importance for global public health. evitachem.com The effectiveness of pyrethrins as antiparasitic agents is also being emphasized, highlighting their role in environmentally sound and ecological practices for parasite control. researchgate.netmdpi.com

Furthermore, this compound, as a component of the pyrethrin mixture, serves as a valuable model compound in scientific research. It is used for studying the insecticidal properties of natural pyrethrins and for guiding the development of synthetic pyrethroids with improved stability and efficacy. evitachem.com The continuous elucidation of its biosynthetic pathway and the potential for metabolic engineering could lead to the targeted production of this compound or its derivatives with enhanced properties tailored for specific novel uses. nih.govdtu.dknih.gov The integration of advanced technologies, such as artificial intelligence (AI) and machine learning for predictive pest management, and drone technology for precise application, could also open new avenues for this compound's deployment in smart and sustainable agricultural systems. doktar.com

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying Cinerin I in natural extracts, and how do their sensitivities compare?

- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantification due to its specificity for pyrethroids . Gas chromatography-mass spectrometry (GC-MS) offers higher sensitivity for trace analysis but requires derivatization to address thermal instability . Validation parameters (e.g., LOD, LOQ) should be reported using ICH guidelines to ensure reproducibility .

Q. How can researchers optimize synthetic pathways for this compound to improve yield while minimizing byproducts?

- Methodological Answer: Reaction conditions (temperature, solvent polarity, and catalyst selection) must be systematically varied using design-of-experiment (DoE) frameworks. For example, esterification of chrysanthemic acid with rethrolone derivatives under anhydrous conditions reduces hydrolysis byproducts . Kinetic studies and in-situ NMR can monitor intermediate formation .

Q. What are the critical challenges in characterizing this compound’s stereochemistry, and how can they be addressed?

- Methodological Answer: Chiral chromatography (e.g., chiral HPLC columns) or X-ray crystallography is essential due to its multiple stereocenters. Comparative analysis with synthetic enantiomers can resolve ambiguities in natural isolates . Circular dichroism (CD) spectra provide supplementary evidence for configuration assignments .

Advanced Research Questions

Q. How do discrepancies in reported bioactivity data for this compound across studies arise, and what validation strategies are recommended?

- Methodological Answer: Variability often stems from differences in assay systems (e.g., insect species, application methods) or purity thresholds. Researchers should adopt standardized bioassays (e.g., WHO protocols for insecticidal activity) and cross-validate results with orthogonal methods (e.g., electrophysiological recordings vs. mortality assays) . Meta-analyses of historical data using PRISMA guidelines can identify confounding variables .

Q. What experimental frameworks are suitable for studying this compound’s metabolic stability in non-target organisms?

- Methodological Answer: In vitro microsomal assays (e.g., liver microsomes from mammals or fish) quantify phase I metabolism, while LC-HRMS identifies metabolites . In silico tools like molecular docking predict enzyme-binding affinities, but in vivo corroboration is critical. Ethical approval for animal models must follow ARRIVE 2.0 guidelines .

Q. How can researchers design studies to differentiate this compound’s mode of action from structurally analogous pyrethrins?

- Methodological Answer: Competitive binding assays using radiolabeled ligands (e.g., [³H]-batrachotoxin) on voltage-gated sodium channels isolate target-specific interactions . CRISPR-engineered insect strains with mutated receptor sites can confirm mechanistic specificity . Dose-response curves should be analyzed using Hill-Langmuir equations to compare potency .

Q. What methodological gaps exist in assessing this compound’s environmental persistence, and how can they be addressed?

- Methodological Answer: Half-life studies often neglect photodegradation products. Accelerated stability testing under UV light with LC-MS/MS monitoring can identify transformation products . Field studies should integrate soil type and microbial diversity data, applying multivariate regression to isolate degradation drivers .

Methodological Considerations for All Studies

- Data Contradiction Analysis : Use sensitivity analyses (e.g., Monte Carlo simulations) to quantify uncertainty in conflicting results .

- Ethical Compliance : Document IRB/IACUC approvals and raw data deposition in repositories like ChEMBL or PubChem .